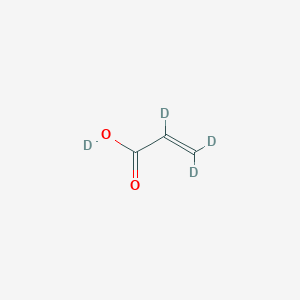
Acrylsäure-d4
Übersicht
Beschreibung
Acrylic acid-d4, a deuterated form of acrylic acid, is a compound of interest due to its unique properties and applications in various fields. The exploration of acrylic acid-d4 at high pressure using neutron diffraction has revealed structural changes that occur within the molecule. It undergoes a phase transition at approximately 0.8 GPa and remains molecular up to 7.2 GPa before polymerizing upon decompression to ambient pressure. The polymers produced from this high-pressure process exhibit different molecular structures compared to those synthesized through traditional methods .
Synthesis Analysis
The synthesis of acrylic acid and its derivatives has been a subject of extensive research. One study focuses on the synthesis of poly(acrylic acid)s with varying degrees of polymerization and cross-linking densities using a solution polymerization process . Another research area involves the synthesis of acrylic acid derivatives from CO2 and ethylene, which is a challenging reaction due to the stability of CO2 and the difficulty in eliminating β-hydride from metallalactone to release free acrylate . Additionally, the synthesis and characterization of Eu3+-doped poly(acrylic acid) have been achieved through polymerization in aqueous solution, indicating the potential for creating materials with unique luminescent properties .
Molecular Structure Analysis
The molecular structure of acrylic acid-d4 and its derivatives has been studied using various spectroscopic techniques. Neutron diffraction has been used to follow the structural changes of acrylic acid-d4 at high pressures . X-ray crystallography has provided insights into the structure of acrylic acid complexes with group 8 metal carbonyls . Furthermore, NMR and FT-IR spectroscopy have been employed to characterize the coordination between Eu3+ cations and carboxylate anions in Eu3+-doped poly(acrylic acid) .
Chemical Reactions Analysis
Acrylic acid and its derivatives participate in a range of chemical reactions. The kinetics of the replacement of acrylic acid, acrylate, and methylacrylate for group 8 metal carbonyls by triphenylphosphine have been studied, revealing differences in the behavior of iron and ruthenium complexes . The photochemical transformation of acrylic acid in various aqueous media, including seawater, has been observed to involve decarboxylation and polymerization to form polyethylene-like molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of acrylic acid and its polymers have been extensively analyzed. Rheological studies have shown that the molecular weight and cross-linking density of poly(acrylic acid)s significantly affect their rheological synergy with mucus, which is important for understanding mucoadhesive properties . The induction of the mitochondrial permeability transition by acrylic acid has been investigated, suggesting a potential impact on mitochondrial bioenergetics . The effects of different molecular weights of polyvinylpyrrolidones on the polymerization of acrylic acid have also been studied, indicating the influence of template molecular weight on the polymerization process .
Wissenschaftliche Forschungsanwendungen
Biomedizinische Technik
Acrylsäure-d4, mit ihrer isotopen Reinheit und stabilisierenden Eigenschaften, wird bei der Entwicklung biomedizinischer Geräte eingesetzt. Ihre Anwendung reicht von ophthalmologischen Geräten wie intraokularen Linsen und Kontaktlinsen bis hin zu orthopädischen Knochenzementen und zahnärztlichen Füllmaterialien . Die Möglichkeit, ihre Eigenschaften wie mechanische Leistung, elektrische und thermische Eigenschaften sowie Flüssigkeitsdiffusion anzupassen, macht sie zu einer vielseitigen Wahl für biomedizinische Anwendungen.
Tissue Engineering
Im Tissue Engineering kann this compound verwendet werden, um Gerüste mit einer bestimmten Porosität und Morphologie zu erzeugen. Diese Gerüste unterstützen das Wachstum und die Proliferation von Zellen, wodurch die Regeneration von Geweben gefördert wird . Die Biokompatibilität des Materials und die Möglichkeit, seine Oberflächeneigenschaften zu modifizieren, verbessern seine Eignung für diese Anwendung.
Arzneimittel-Abgabesysteme
Die kontrollierte Freisetzung von Medikamenten ist ein wichtiger Aspekt der modernen Medizin. This compound kann in Hydrogel-Formulierungen eingearbeitet werden, die auf Umweltreize wie pH-Wert oder Temperatur reagieren, um Medikamente mit einer kontrollierten Geschwindigkeit freizusetzen . Diese Anwendung ist besonders nützlich bei gezielten Therapien, bei denen das Medikament an einer bestimmten Stelle im Körper freigesetzt werden muss.
Materialwissenschaftliche Forschung
Forscher verwenden this compound, um die Polymerisationsprozesse und die Eigenschaften von Acrylpolymeren zu untersuchen. Die Isotopenmarkierung ermöglicht eine detaillierte Analyse von Reaktionsmechanismen und Polymerstrukturen .
Analytische Chemie
In der analytischen Chemie dient this compound als Standard zur Kalibrierung von Instrumenten und Validierung analytischer Methoden. Ihre klar definierte Isotopenzusammensetzung sorgt für hohe Präzision und Genauigkeit bei Messungen .
Wirkmechanismus
Target of Action
Acrylic acid-d4 is a variant of acrylic acid where the hydrogen atoms are replaced by deuterium It’s important to note that acrylic acid and its derivatives are widely used in the production of coatings, adhesives, sealants, textiles, and many other materials .
Mode of Action
It’s known that acrylic acid and its derivatives can participate in various chemical reactions due to the presence of a double bond and a carboxyl group . These groups can undergo polymerization and other reactions, leading to the formation of various useful products .
Biochemical Pathways
It’s known that acrylic acid and its derivatives can be biodegraded by certain microorganisms . The enzymes involved in this biodegradation process have been identified, and the biochemical reactions that could account for the biodegradation of acrylic acid and its derivatives have been predicted .
Pharmacokinetics
It’s known that the properties of a compound can be influenced by the presence of deuterium atoms .
Result of Action
It’s known that acrylic acid and its derivatives can have various effects depending on their specific chemical structure and the context in which they are used .
Action Environment
The action, efficacy, and stability of Acrylic acid-d4 can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Acrylic acid-d4 is harmful if inhaled, in contact with skin, or if swallowed . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is very toxic to aquatic life . It is recommended to use this substance only outdoors or in a well-ventilated area, and to wear protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
deuterio 2,3,3-trideuterioprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5)/i1D2,2D/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOWILDQLNWCW-JMLDNBOGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C(=O)O[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514652 | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
285138-82-1 | |
| Record name | 2-Propenoic-2,3,3-d3 acid-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=285138-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (~2~H_3_)Prop-2-en(~2~H)oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 285138-82-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What significant structural transformation does acrylic acid-d4 undergo under high pressure?
A1: Acrylic acid-d4, a deuterated form of acrylic acid, exhibits a reconstructive phase transition at a pressure of approximately 0.8 GPa []. This signifies a major rearrangement of its molecular structure, leading to the formation of a distinct high-pressure phase. Interestingly, the molecule remains in a molecular state up to at least 7.2 GPa before undergoing polymerization upon decompression to ambient pressure [].
Q2: How does the polymerization of acrylic acid-d4 under high pressure differ from traditional polymerization methods?
A2: The high-pressure polymerization of acrylic acid-d4 results in a polymer with a distinct molecular structure compared to polymers synthesized through conventional methods []. This highlights the unique influence of pressure on the reaction pathway and product formation. Further characterization of this unique polymer using techniques like Raman spectroscopy, FT-IR spectroscopy, and differential scanning calorimetry can provide valuable insights into its specific properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyrazolo[1,5-A]pyridine-2-carbohydrazide](/img/structure/B1338080.png)
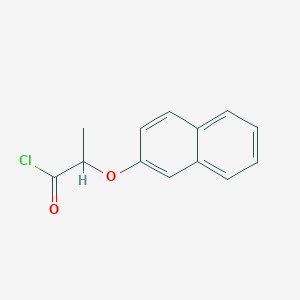
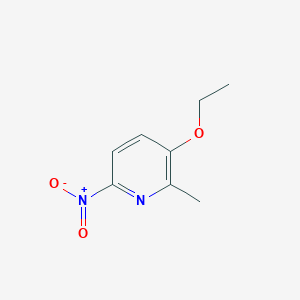
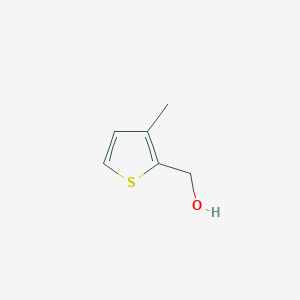
![2-bromothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B1338086.png)
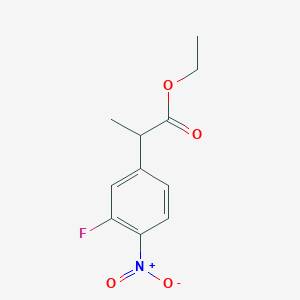
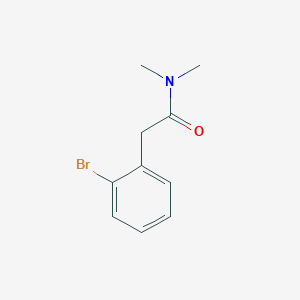

![Benzo[g]quinoxaline](/img/structure/B1338093.png)
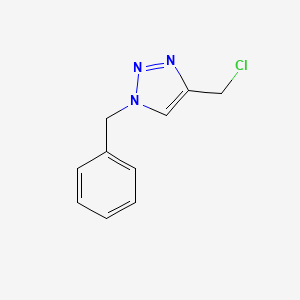
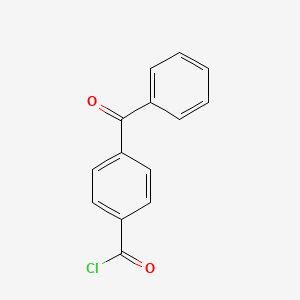
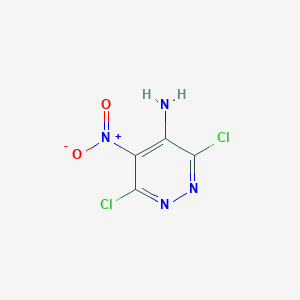
![8-Bromo-4-chloro-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine](/img/structure/B1338107.png)
